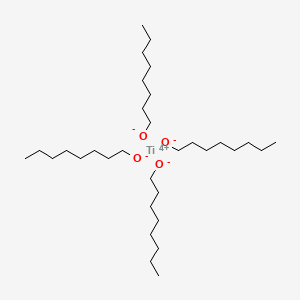

Tetraoctyl titanate

Description

Tetraoctyl titanate, also known as tetrakis(2-ethylhexyl) titanate, is an organometallic compound with the chemical formula $ \text{C}{32}\text{H}{68}\text{O}_4\text{Ti} $. It is commercially available under the trade name TYZOR® TOT (DuPont) and is widely used as a catalyst in polymerization reactions, particularly in the synthesis of polyesterimide resins . Its long hydrophobic alkyl chains (2-ethylhexyl groups) enhance compatibility with organic matrices, making it valuable in coatings, adhesives, and dielectric materials.

Properties

CAS No. |

3061-42-5 |

|---|---|

Molecular Formula |

C32H68O4Ti |

Molecular Weight |

564.7 g/mol |

IUPAC Name |

octan-1-olate;titanium(4+) |

InChI |

InChI=1S/4C8H17O.Ti/c4*1-2-3-4-5-6-7-8-9;/h4*2-8H2,1H3;/q4*-1;+4 |

InChI Key |

KSCKTBJJRVPGKM-UHFFFAOYSA-N |

SMILES |

CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].[Ti+4] |

Canonical SMILES |

CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].[Ti+4] |

Other CAS No. |

3061-42-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Titanate Compounds

Structural and Molecular Differences

The table below compares tetraoctyl titanate with structurally analogous tetraalkyl titanates:

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Alkyl Chain Length | Key Structural Features |

|---|---|---|---|---|

| This compound | $ \text{C}{32}\text{H}{68}\text{O}_4\text{Ti} $ | 596.7 | 8 (branched) | Four 2-ethylhexyl groups; high steric bulk |

| Tetrabutyl titanate | $ \text{C}{16}\text{H}{36}\text{O}_4\text{Ti} $ | 340.3 | 4 (linear) | Linear butyl groups; moderate reactivity |

| Tetraisopropyl titanate | $ \text{C}{12}\text{H}{28}\text{O}_4\text{Ti} $ | 284.2 | 3 (branched) | Branched isopropyl groups; high reactivity |

| Tetramethyl titanate | $ \text{C}4\text{H}{12}\text{O}_4\text{Ti} $ | 172.0 | 1 (methyl) | Compact structure; high polarity |

Key Observations :

- Longer alkyl chains (e.g., 2-ethylhexyl in this compound) increase molecular weight and hydrophobicity but reduce catalytic activity due to steric hindrance .

- Shorter chains (e.g., methyl or isopropyl) improve reactivity in esterification and transesterification reactions but may compromise thermal stability .

This compound

- Physical State : Viscous liquid at room temperature.

- Applications: Catalyst for high-temperature polymer synthesis (e.g., polyesterimide resins) . Compatibilizer in composite materials due to its non-polar alkyl chains .

- Limitations : Lower catalytic efficiency compared to smaller titanates like tetraisopropyl titanate .

Tetrabutyl Titanate

- Physical State : Light yellow liquid; density = 1.00 g/mL; boiling point = 206°C (at 10 mmHg) .

- Applications: Coating auxiliary agent for improving adhesion and dielectric properties . Precursor for sol-gel synthesis of titanium dioxide nanomaterials .

- Advantages : Balanced reactivity and solubility in organic solvents .

Tetraisopropyl Titanate

Performance in Composite Materials

Studies on titanate coupling agents reveal:

- Optimal Loading : 1 wt% of titanate (e.g., tetraoctyl or tetrabutyl) maximizes mechanical strength in polymer composites by forming Ti–O–C bonds with hydroxylated surfaces (e.g., wood fibers) .

- Excess Titanate : >1 wt% causes self-agglomeration, reducing interfacial adhesion .

- Alkyl Chain Impact : Longer chains (e.g., tetraoctyl) improve dispersion in hydrophobic polymers like P34HB but may reduce catalytic efficiency compared to tetraisopropyl titanate .

Catalytic Efficiency Comparison

| Catalyst | Reaction Type | Relative Efficiency | Notes |

|---|---|---|---|

| This compound | Polymerization | Moderate | Preferred for high-temperature resins |

| Tetraisopropyl titanate | Transesterification | High | Low steric bulk enhances activity |

| Tetrabutyl titanate | Sol-gel synthesis | High | Ideal for TiO₂ nanoparticle formation |

Mechanistic Insight : Shorter alkyl chains (e.g., isopropyl) allow easier access to the titanium center, accelerating reactions like CO₂ electrolysis or esterification. In contrast, this compound’s bulky chains limit substrate interaction but improve thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.